molecular formula C8H6F3NO B1427067 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde CAS No. 1198016-48-6

3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde

Cat. No.: B1427067
CAS No.: 1198016-48-6
M. Wt: 189.13 g/mol
InChI Key: NRWUCCZJOKXKNK-UHFFFAOYSA-N
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Description

3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde is an organic compound with the molecular formula C8H6F3NO. It is a derivative of pyridine, characterized by the presence of a trifluoromethyl group at the 2-position, a methyl group at the 3-position, and an aldehyde group at the 5-position.

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds , which are fundamental in organic synthesis and biochemistry.

Pharmacokinetics

The compound’s physical properties such as melting point, boiling point, and density can be found in chemical databases .

Result of Action

It’s known that similar compounds play a key role in the synthesis of active agrochemical and pharmaceutical ingredients .

Action Environment

The action of 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde can be influenced by various environmental factors. For instance, it’s known to be air sensitive and should be stored in a cool place, away from strong oxidizing agents . Furthermore, its use in SM cross-coupling reactions is noted to be environmentally benign due to the relatively stable, readily prepared organoboron reagent used in the process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 3-methylpyridine with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include techniques such as distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a chlorine atom instead of a methyl group.

    2-Hydroxy-5-(trifluoromethyl)pyridine: Contains a hydroxyl group instead of a methyl group.

    5-(Trifluoromethyl)-2-pyridone: Contains a carbonyl group instead of an aldehyde group

Uniqueness: 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde is unique due to the combination of its trifluoromethyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .

Properties

IUPAC Name

5-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5-2-6(4-13)3-12-7(5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWUCCZJOKXKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of [5-methyl-6-(trifluoromethyl)-3-pyridinyl]methanol (152 mg, 0.795 mmol) in DCM (10 mL) was added CrO2 (Magtrieve) (1336 mg, 15.90 mmol). The suspension was heated at 40° C. in a pressure tube overnight. The suspension was filtered over nylon membrane 0.45 μm and it was rinsed with DCM. The filtrate was evaporated to afford 120 mg (80%) of title compound pure enough to be used in the next step.
Quantity
152 mg
Type
reactant
Reaction Step One
[Compound]
Name
CrO2
Quantity
1336 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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